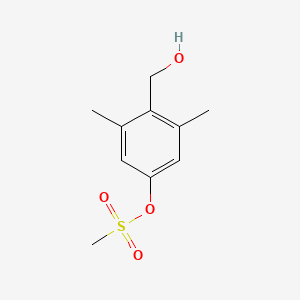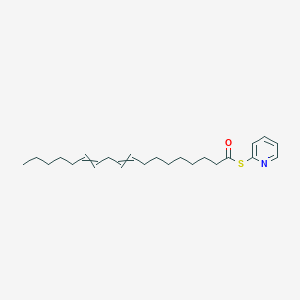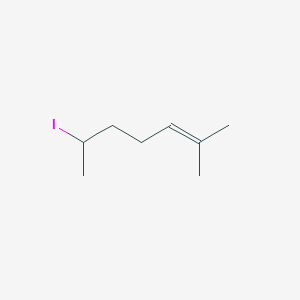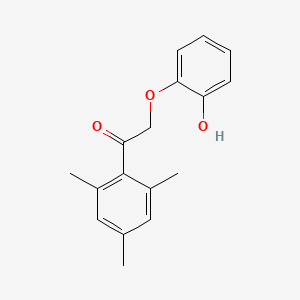
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one is an organic compound with a complex structure that includes both phenolic and ketonic functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one typically involves the reaction of 2,4,6-trimethylphenyl ketone with 2-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents and reagents may also be tailored to ensure environmental and economic sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the ketone group can act as an electrophile in various chemical reactions. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenyl ketones: Compounds with similar structures but different substituents on the aromatic rings.
Phenolic ethers: Compounds with ether linkages and phenolic groups.
Uniqueness
2-(2-Hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethan-1-one is unique due to the presence of both phenolic and ketonic functional groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern also differentiates it from other similar compounds, leading to unique properties and applications.
Propriétés
Numéro CAS |
106662-94-6 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-(2-hydroxyphenoxy)-1-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O3/c1-11-8-12(2)17(13(3)9-11)15(19)10-20-16-7-5-4-6-14(16)18/h4-9,18H,10H2,1-3H3 |
Clé InChI |
ZGLCZMXTKFDFKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(=O)COC2=CC=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(Propylamino)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14326218.png)
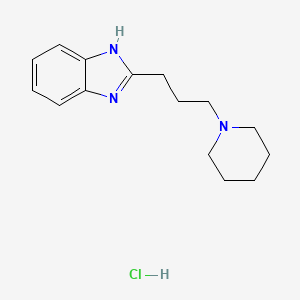
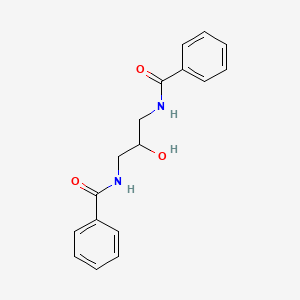
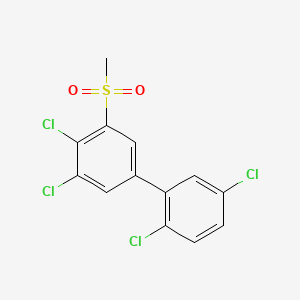
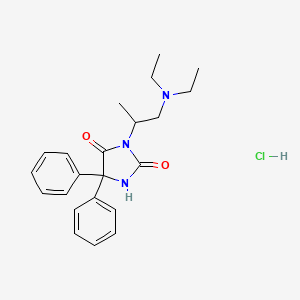
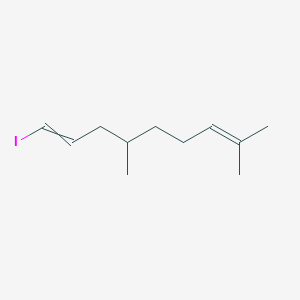
![2-[(Naphthalen-1-yl)oxy]ethane-1,1-diol](/img/structure/B14326265.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}acetic acid](/img/structure/B14326279.png)

